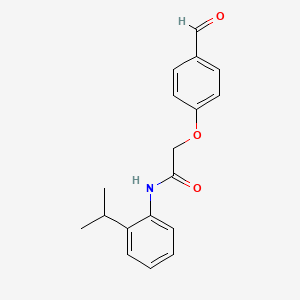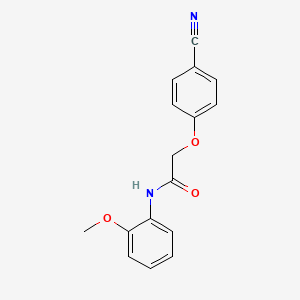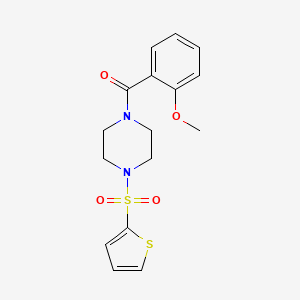
5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione, also known as TNP-470, is a synthetic analog of fumagillin. It is a potent anti-angiogenic agent that inhibits the growth of new blood vessels, which is essential for tumor growth and metastasis. TNP-470 has been extensively studied in preclinical and clinical trials as a potential therapeutic agent for cancer and other diseases.
Mecanismo De Acción
5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione exerts its anti-angiogenic effects by inhibiting the activity of endothelial cell-specific receptor tyrosine kinases, such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). 5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a crucial role in angiogenesis.
Biochemical and Physiological Effects:
5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the proliferation of endothelial cells. It also inhibits the migration and invasion of cancer cells, which are essential for tumor metastasis. 5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione has several advantages as a research tool. It is a potent and selective inhibitor of angiogenesis, which makes it an ideal tool for studying the role of angiogenesis in various diseases. 5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione has been extensively studied in preclinical and clinical trials, which provides a wealth of information on its pharmacokinetics, pharmacodynamics, and safety profile. However, 5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione has several limitations as a research tool. It is a complex molecule that requires specialized synthesis methods, which can be time-consuming and expensive. 5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione also has poor solubility in water, which can limit its bioavailability and efficacy.
Direcciones Futuras
Despite its potential as a therapeutic agent, 5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione has not been approved for clinical use due to its toxicity and poor pharmacokinetics. Future research should focus on developing more potent and selective analogs of 5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione that have improved pharmacokinetics and safety profiles. Another future direction is to explore the use of 5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione in combination with other anti-cancer agents to enhance its efficacy and minimize its toxicity. Finally, future research should focus on identifying biomarkers that can predict the response to 5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione and other anti-angiogenic agents, which can help personalize cancer treatment and improve patient outcomes.
Métodos De Síntesis
5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione can be synthesized by a multi-step process involving the condensation of fumagillin with various substituted thiadiazoles. One of the most commonly used methods involves the reaction of fumagillin with 5-propyl-1,3,4-thiadiazole-2-carboxylic acid hydrazide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then treated with nitric acid to form 5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione.
Aplicaciones Científicas De Investigación
5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione has been extensively studied in preclinical and clinical trials as a potential therapeutic agent for cancer and other diseases. It has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, lung, and colon cancer cells. 5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione exerts its anti-tumor effects by inhibiting angiogenesis, which is essential for tumor growth and metastasis.
Propiedades
IUPAC Name |
5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4S/c1-2-3-10-14-15-13(22-10)16-11(18)8-5-4-7(17(20)21)6-9(8)12(16)19/h4-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHLVABOSRYERA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,3-dimethoxybenzylidene)amino]-2-(2,3-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5703536.png)


![1-(2-methoxyphenyl)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5703569.png)

![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5703581.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B5703583.png)



![3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5703613.png)
![ethyl {[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5703619.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5703623.png)